N-{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)acetamide is a synthetic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Indole Group: The indole group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the piperidine nitrogen to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-((1H-Indol-3-yl)methyl)-4-phenylpiperidin-4-yl)acetamide
- N-(1-((1H-Indol-3-yl)methyl)-4-(4-chlorophenyl)piperidin-4-yl)acetamide
Uniqueness
N-(1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
925217-98-7 |
---|---|
Molecular Formula |
C22H24ClN3O |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-[4-(2-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C22H24ClN3O/c1-16(27)25-22(19-7-3-4-8-20(19)23)10-12-26(13-11-22)15-17-14-24-21-9-5-2-6-18(17)21/h2-9,14,24H,10-13,15H2,1H3,(H,25,27) |
InChI Key |
GIWCWIIVGKRNJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCN(CC1)CC2=CNC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.